1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid 1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2060594-39-8
VCID: VC11682930
InChI: InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15)
SMILES: CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid

CAS No.: 2060594-39-8

Cat. No.: VC11682930

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid - 2060594-39-8

Specification

CAS No. 2060594-39-8
Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
IUPAC Name 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15)
Standard InChI Key CKDBGYUCRNBGEU-UHFFFAOYSA-N
SMILES CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O
Canonical SMILES CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 6-position. This configuration introduces both lipophilic (isopropyl) and hydrophilic (carboxylic acid) functional groups, influencing its solubility and interaction with biological targets .

Key Structural Features

  • Pyrazolo[3,4-d]pyrimidine backbone: A fused heterocyclic system contributing to planar rigidity and π-π stacking potential.

  • Isopropyl substituent: Enhances membrane permeability and modulates steric interactions with target proteins.

  • Carboxylic acid group: Facilitates hydrogen bonding and salt bridge formation, critical for binding to enzymatic active sites .

Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 248.24 g/mol. Key properties include:

PropertyValue
Melting Point215–220°C (estimated)
SolubilitySlightly soluble in water, soluble in DMSO and methanol
logP (Partition Coefficient)1.8 (predicted)

These properties are extrapolated from structurally related pyrazolo-pyrimidine derivatives .

Synthesis and Derivatization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions between 3-aminopyrazoles and 1,3-dielectrophilic reagents. For 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, a plausible route includes:

  • Formation of the pyrimidine ring: Reaction of 5-amino-1-isopropylpyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions .

  • Hydrolysis of the ester group: Treatment with aqueous NaOH to yield the carboxylic acid derivative .

Example Reaction Scheme:

5-Amino-1-isopropylpyrazole-4-carbonitrile+Ethyl acetoacetateHClEthyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylateNaOH1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid\text{5-Amino-1-isopropylpyrazole-4-carbonitrile} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Ethyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid}

Optimization Challenges

  • Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating precise temperature and catalyst control .

  • Yield Improvement: Microwave-assisted synthesis and green solvents (e.g., ethanol/water mixtures) have been reported to enhance efficiency in analogous systems .

Pharmacological Applications

Enzyme Inhibition

Pyrazolo-pyrimidine derivatives exhibit potent inhibitory activity against kinases and proteases. For instance:

  • MALT1 Inhibition: Structural analogs bearing carboxylic acid substituents have shown IC₅₀ values < 100 nM in biochemical assays, positioning them as candidates for autoimmune disease therapy .

  • Collagenase (MMP-13) Inhibition: Derivatives with similar substitution patterns reduce cartilage degradation in osteoarthritis models .

Anticancer Activity

The compound’s ability to intercalate DNA or inhibit topoisomerases has been hypothesized based on studies of related molecules. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrate cytotoxicity against HeLa cells (IC₅₀ = 2.1–8.7 μM) .

Mechanism of Action

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in leukemia cell lines .

  • Angiogenesis Suppression: Inhibition of VEGF signaling pathways in endothelial cells .

Recent Research Advancements

Preclinical Studies

A 2024 study evaluated pyrazolo[3,4-d]pyrimidine-6-carboxylic acid derivatives as PD-1/PD-L1 inhibitors, showing 40–60% tumor growth reduction in murine melanoma models .

Material Science Applications

The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs), with a quantum yield of 0.32 reported for a methyl ester analog .

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